molecular formula C6H5IN4 B13146379 6-Iodoimidazo[1,2-a]pyrimidin-3-amine

6-Iodoimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B13146379
M. Wt: 260.04 g/mol
InChI Key: SKOZFTYGCDEPIF-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with an iodinated precursor, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

6-Iodoimidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of the iodine atom enhances its binding affinity and selectivity for certain targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.

    2,6-Disubstituted-3-aminoimidazo[1,2-a]pyridines: Variants with different substituents at the 2 and 6 positions.

    Imidazo[1,2-a]pyridine-3-carboxamides: Compounds with a carboxamide group at the 3 position.

Uniqueness: The iodine atom also contributes to its distinct biological and therapeutic properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

6-iodoimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5IN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2

InChI Key

SKOZFTYGCDEPIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)I)N

Origin of Product

United States

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